molecular formula C24H19BrClFN2 B10911758 4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10911758
M. Wt: 469.8 g/mol
InChI Key: OFUIGNIQEJBWTM-UHFFFAOYSA-N
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Description

4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine, chlorine, and fluorine atoms, as well as multiple aromatic rings, making it a highly substituted pyrazole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl halides with substituted hydrazines, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogens (bromine, chlorine, and fluorine) makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic rings and pyrazole core can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific combination of halogen substituents and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19BrClFN2

Molecular Weight

469.8 g/mol

IUPAC Name

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H19BrClFN2/c1-15-6-10-17(11-7-15)23-22(25)24(18-12-8-16(2)9-13-18)29(28-23)14-19-20(26)4-3-5-21(19)27/h3-13H,14H2,1-2H3

InChI Key

OFUIGNIQEJBWTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)C)Br

Origin of Product

United States

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